molecular formula C11H11FN4O B2509568 3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856059-37-4

3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2509568
CAS RN: 1856059-37-4
M. Wt: 234.234
InChI Key: LGAQDHZURJRSNE-UHFFFAOYSA-N
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Description

3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a type of compound that falls under the category of 3-amino-N-substituted-4-(substituted phenyl) butanamides . These compounds have been investigated as biologically active small molecules . They exhibit various beneficial properties and have been used in research for their antimalarial, antimicrobial, anti-cancer, and anti-viral activities .


Synthesis Analysis

While the specific synthesis process for 3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is not available, similar compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been prepared using conventional methods or microwave irradiation . The use of microwave irradiation can result in the desired products in less time, with good yield and higher purity .


Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking studies . This analysis helps to explore the structural requirements for inhibitory activity .

properties

IUPAC Name

5-amino-N-(3-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-16-9(6-10(13)15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQDHZURJRSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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